molecular formula C13H16O3 B13892665 4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid

4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid

Cat. No.: B13892665
M. Wt: 220.26 g/mol
InChI Key: AQNTXQHXJRRTAR-UHFFFAOYSA-N
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Description

4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of benzoic acid, featuring a cyclopropylmethoxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid as the starting material.

    Etherification: The benzoic acid undergoes etherification with cyclopropylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 4-(cyclopropylmethoxy)benzoic acid.

    Alkylation: The intermediate is then subjected to alkylation with ethylene oxide under basic conditions to introduce the ethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of cyclopropylmethoxybenzoic acid or cyclopropylmethoxybenzaldehyde.

    Reduction: Formation of cyclopropylmethoxyethylbenzyl alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar in structure but with additional fluorine atoms, which may alter its chemical properties and reactivity.

    4-Methoxybenzoic acid: Lacks the cyclopropylmethoxyethyl group, resulting in different chemical behavior and applications.

Uniqueness

4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid is unique due to the presence of the cyclopropylmethoxyethyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-[2-(cyclopropylmethoxy)ethyl]benzoic acid

InChI

InChI=1S/C13H16O3/c14-13(15)12-5-3-10(4-6-12)7-8-16-9-11-1-2-11/h3-6,11H,1-2,7-9H2,(H,14,15)

InChI Key

AQNTXQHXJRRTAR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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